Delta-GVA has been studied for its ability to act as an antagonist at specific GABA receptors in the nervous system. PubMed This property makes it a valuable tool for researchers studying the role of GABA signaling in various neurological processes, including memory, learning, and epilepsy.
Research suggests that delta-GVA can induce seizures in animal models. PubMed: This characteristic makes it helpful in investigating the mechanisms underlying epilepsy and developing new anti-epileptic drugs.
The research on delta-GVA is ongoing, and scientists are exploring its potential applications in other areas, including:
Delta-Guanidinovaleric acid is a non-proteinogenic amino acid characterized by its unique structure, which includes a guanidine group and a delta-amino acid configuration. Its chemical formula is C6H13N3O2, indicating the presence of six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This compound is classified as both an organonitrogen and an organooxygen compound, linking it to various biological processes and metabolic pathways .
These reactions are essential for understanding its role in biological systems and potential applications in pharmaceuticals.
Delta-Guanidinovaleric acid exhibits various biological activities that make it significant in metabolic studies. It has been identified as a uremic toxin, which indicates its potential role in renal function and metabolism . Additionally, it is involved in the regulation of nitrogen metabolism and may influence the levels of other guanidino compounds within biological systems. Research has shown that elevated levels of delta-Guanidinovaleric acid can correlate with certain metabolic disorders, particularly those involving arginine metabolism .
The synthesis of delta-Guanidinovaleric acid can be achieved through several methods:
These methods highlight the versatility in producing delta-Guanidinovaleric acid for research and therapeutic purposes.
Delta-Guanidinovaleric acid has several applications across various fields:
Delta-Guanidinovaleric acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Alpha-keto-delta-guanidinoacetic acid | Uremic toxin | Involved in renal toxicity; structurally similar |
| 2-Oxoarginine | Guanidine derivative | Functions in metabolic pathways; higher oxidation |
| Arginine | Proteinogenic amino acid | Essential for protein synthesis; broader functions |
| Guanidine | Simple guanidine | Basic structure; less complex than delta-Guanidinovaleric acid |
Delta-Guanidinovaleric acid's uniqueness lies in its specific structural configuration as a delta-amino acid combined with guanidine functionality, setting it apart from these similar compounds. Its distinct properties contribute to its specific roles in biological systems and potential therapeutic applications.
Delta-guanidinovaleric acid has the molecular formula C₆H₁₃N₃O₂ and a molar mass of 159.19 g/mol. Its IUPAC name, 5-(diaminomethylideneamino)pentanoic acid, reflects a five-carbon chain with a terminal carboxylic acid group (-COOH) and a guanidine moiety (-NHC(=NH)NH₂) at the fifth carbon.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₃N₃O₂ | |
| SMILES | NC(=N)NCCCCC(=O)O | |
| InChI Key | UKUBCVAQGIZRHL-UHFFFAOYSA-N |
The molecule adopts a flexible aliphatic chain conformation, with the guanidine group contributing to partial rigidity. Computational models suggest that the guanidine moiety participates in intramolecular hydrogen bonding, stabilizing the structure.
Delta-Guanidinovaleric acid, also known as 5-guanidinopentanoic acid, possesses a distinctive molecular structure characterized by a terminal guanidino group at the delta position and a carboxylic acid group at the opposite end of a five-carbon aliphatic chain [1] [2]. The guanidino group (C(=NH)NH₂) confers basic properties to the molecule, while the carboxylic acid group (-COOH) contributes acidic characteristics, making delta-Guanidinovaleric acid an amphoteric compound [12].
The molecular composition of delta-Guanidinovaleric acid is precisely defined by its empirical formula and molecular weight, as presented in Table 1 [1] [3] [8].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃N₃O₂ |
| Molecular Weight | 159.19 g/mol |
| CAS Number | 462-93-1 |
| IUPAC Name | 5-(diaminomethylideneamino)pentanoic acid |
| Alternative Names | 5-guanidinopentanoic acid, delta-guanidinovalerate, 5-carbamimidamidopentanoic acid |
| Chemical Classification | Organonitrogen compound, Organooxygen compound, Delta-amino acid derivative |
The physical properties of delta-Guanidinovaleric acid are crucial for its identification and characterization in various analytical procedures [5] . These properties, summarized in Table 2, influence its behavior in different chemical environments and analytical techniques [12] [15].
| Property | Description |
|---|---|
| Physical State | White crystalline solid |
| Solubility | Soluble in water; poorly soluble in organic solvents |
| pKa | Basic compound (guanidino group pKa ~12-13; carboxylic acid pKa ~4-5) |
| Stability | Stable under normal laboratory conditions; sensitive to strong oxidizing agents |
| Melting Point | Approximately 267-271°C (with decomposition) |
| Boiling Point | Not applicable (decomposes before boiling) |
The structural features of delta-Guanidinovaleric acid have been extensively studied using various analytical techniques [2] [13]. Each structural component contributes to the compound's chemical behavior and reactivity patterns [1] [8]. Table 3 presents the key structural features and corresponding analytical evidence.
| Structural Feature | Description | Analytical Evidence |
|---|---|---|
| Guanidino Group | Terminal guanidino group (C(=NH)NH₂) at the delta position | Characteristic chemical shift in Nuclear Magnetic Resonance; Sakaguchi reaction positive |
| Aliphatic Chain | Five-carbon chain connecting the guanidino and carboxylic groups | Characteristic pattern in ¹H and ¹³C Nuclear Magnetic Resonance spectra |
| Carboxylic Group | Terminal carboxylic acid group (-COOH) | Infrared absorption at ~1700 cm⁻¹; characteristic ¹³C Nuclear Magnetic Resonance shift |
| Molecular Conformation | Extended conformation in aqueous solution; folded in non-polar environments | Nuclear Magnetic Resonance coupling constants and Nuclear Overhauser Effect data |
| Hydrogen Bonding | Extensive hydrogen bonding network through guanidino and carboxylic groups | Infrared spectroscopy and X-ray crystallography data |
Delta-Guanidinovaleric acid exhibits diverse chemical reactivity due to its bifunctional nature, containing both basic guanidino and acidic carboxylic groups [12]. The compound participates in various chemical reactions that are valuable for both its synthesis and analytical identification [19] [13]. Table 4 summarizes the major reaction types and their applications.
| Reaction Type | Reaction Conditions | Products | Applications |
|---|---|---|---|
| Acid-Base Reactions | Protonation of guanidino group (pH < 12) or deprotonation of carboxylic group (pH > 5) | Salts (hydrochloride, acetate) or carboxylate forms | pH-dependent solubility control |
| Esterification | Reaction with alcohols in presence of acid catalyst | Methyl, ethyl, or butyl esters of delta-guanidinovaleric acid | Improved lipophilicity for analytical or biological studies |
| Guanidino Group Reactions | Reaction with carbonyl compounds to form derivatives | Guanidino derivatives with modified functional groups | Synthesis of bioactive compounds |
| Oxidation | Oxidation of carboxylic group with strong oxidizing agents | Decarboxylation products | Structural modification studies |
| Reduction | Reduction of carboxylic group with lithium aluminum hydride or sodium borohydride | 5-guanidinopentanol derivatives | Preparation of alcohol derivatives for further functionalization |
Several synthetic routes have been developed for the preparation of delta-Guanidinovaleric acid with varying yields and purity levels [19] [20]. These methods typically involve the guanidination of delta-aminovaleric acid or related precursors [19]. Table 5 presents a comparison of the major synthesis methods.
| Synthesis Method | Key Reagents | Yield (%) | Purification Method |
|---|---|---|---|
| S-ethylisothiourea reaction | S-ethylisothiourea, delta-aminovaleric acid, sodium hydroxide | 28.0 | Ion-exchange chromatography (Amberlite CG-120) |
| Guanidination of delta-aminovaleric acid | Cyanamide, delta-aminovaleric acid, acidic conditions | 30-40 | Recrystallization from water-ethanol mixtures |
| Oxidation of arginine derivatives | Arginine, selective oxidizing agents | 15-25 | Column chromatography |
| Protection-deprotection strategy | Protected delta-aminovaleric acid, guanidination reagents, deprotection | 35-45 | High Performance Liquid Chromatography purification |
The identification and quantification of delta-Guanidinovaleric acid employ various analytical techniques, each with specific advantages and limitations [6] [11]. These methods differ in their sensitivity, specificity, and sample preparation requirements [13] [18]. Table 6 provides an overview of the primary analytical methods used for delta-Guanidinovaleric acid identification.
| Analytical Method | Key Parameters | Application |
|---|---|---|
| Thin Layer Chromatography | Multiple solvent systems for Rf value comparison | Qualitative identification |
| High Performance Liquid Chromatography | Retention time approximately 15 minutes | Quantitative analysis in biological samples |
| Gas Chromatography/Mass Spectrometry | Trifluoroacetylated dimethylpyrimidyl derivative (M+ = 375) | Structural confirmation and quantification |
| Nuclear Magnetic Resonance | Characteristic chemical shifts for guanidino and carboxylic groups | Structural elucidation and purity assessment |
| Ultraviolet-Visible Spectroscopy | Absorption peaks in ultraviolet region | Preliminary identification |
Spectroscopic methods provide valuable information about the molecular structure and purity of delta-Guanidinovaleric acid [10] [13]. Mass spectrometry, in particular, has been extensively used for its identification in complex biological matrices [6] [18]. Table 7 summarizes the key spectroscopic properties of delta-Guanidinovaleric acid.
| Spectroscopic Method | Characteristic Features |
|---|---|
| Mass Spectrometry | Molecular ion peak at m/z 159 |
| Gas Chromatography-Mass Spectrometry (Trimethylsilyl derivative) | Fully Trimethylsilyl-derivatized structure: CSi(C)N(CCCCC(=O)O)C(=N)N |
| Gas Chromatography-Mass Spectrometry (tert-Butyldimethylsilyl derivative) | Fully tert-Butyldimethylsilyl-derivatized structure: CC(C)(C)Si(C)NC(=N)NCCCCC(=O)O |
| Gas Chromatography-Mass Spectrometry (Non-derivatized) | Monoisotopic Mass: 159.1008 Da |
| Ionization Mode | Positive mode, 70 electron volt energy |
Different analytical methods offer varying levels of sensitivity and specificity for delta-Guanidinovaleric acid detection [11] [13]. The selection of an appropriate method depends on the sample matrix, required detection limits, and available instrumentation [6] [18]. Table 8 compares the performance characteristics of major analytical methods.
| Analytical Method | Sample Preparation | Detection Limit | Advantages | Limitations |
|---|---|---|---|---|
| Gas Chromatography | Derivatization required (Trimethylsilyl, tert-Butyldimethylsilyl) | 5-140 ng/mL (with derivatization) | High resolution, good for volatile derivatives | Requires derivatization, thermal stability issues |
| High Performance Liquid Chromatography | Direct analysis or pre-column derivatization | 0.1-1.0 μg/mL | No derivatization needed, good for biological samples | Lower resolution than Gas Chromatography, column selection critical |
| Capillary Electrophoresis | Minimal preparation, buffer selection critical | 0.5-5.0 μg/mL | High efficiency, minimal sample volume | Limited sensitivity, buffer optimization required |
| Mass Spectrometry | Derivatization may enhance sensitivity | 1-10 ng/mL (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) | High sensitivity, structural information | Complex data interpretation, instrument cost |
| Nuclear Magnetic Resonance | Dissolution in deuterated solvent | 10-100 μg/mL | Detailed structural information, non-destructive | Low sensitivity, requires larger sample amounts |
Delta-Guanidinovaleric acid has been successfully isolated from various biological matrices using specialized extraction procedures [6] [20]. These methods typically involve sample preparation steps to remove interfering compounds and concentrate the analyte [11] [22]. Table 9 summarizes the extraction methods for different biological samples.
| Biological Sample | Concentration Range | Extraction Method | Detection Method |
|---|---|---|---|
| Human urine | 2.4 nmol/ml (normal) | Acid precipitation followed by organic extraction | Thin Layer Chromatography, High Performance Liquid Chromatography, Gas Chromatography/Mass Spectrometry |
| Blood serum | 0.5-5.0 μg/ml | Protein precipitation with guanidinium thiocyanate | High Performance Liquid Chromatography with fluorescence detection |
| Brain tissue | 0.1-1.0 μg/g tissue | Homogenization and acid extraction | Gas Chromatography/Mass Spectrometry after derivatization |
| Cerebrospinal fluid | 0.05-0.5 μg/ml | Direct analysis after filtration | Liquid Chromatography-Mass Spectrometry/Mass Spectrometry |
The identification of delta-Guanidinovaleric acid in human biological samples has been accomplished using multiple complementary analytical techniques [6] [16]. In a landmark study, delta-Guanidinovaleric acid was identified in human urine using thin layer chromatography, high performance liquid chromatography, and gas chromatography/mass spectrometry [6]. The concentration in pooled human urine was determined to be approximately 2.4 nmol/ml [6]. This finding established delta-Guanidinovaleric acid as an endogenous compound in human metabolism [6] [21].